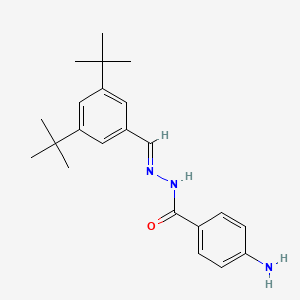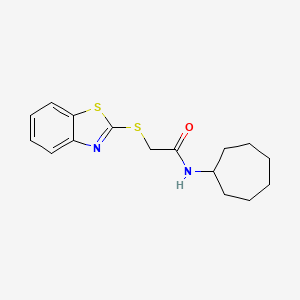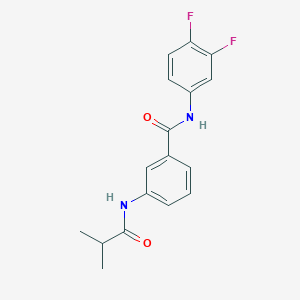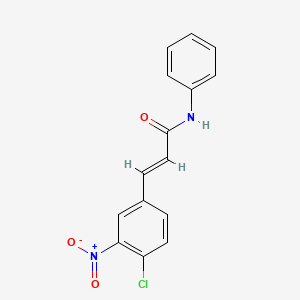
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile binds to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The antimicrobial activity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been demonstrated against various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been extensively studied, and its mechanism of action has been well characterized. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in vivo has not been fully characterized, which limits its potential for clinical applications.
未来方向
For the research on 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile include the development of more efficient synthesis methods to improve the yield of the product. Additionally, the in vivo toxicity of this compound needs to be fully characterized to determine its potential for clinical applications. Further studies are also needed to explore the potential of this compound as a treatment for inflammatory diseases and to investigate its antimicrobial activity against a broader range of bacterial and fungal strains. Finally, the development of novel derivatives of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile with improved solubility and potency could lead to the discovery of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in cell cycle arrest and apoptosis.
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
属性
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKWBVYOCDINT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

